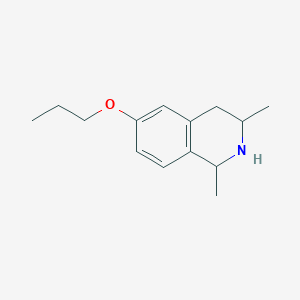

![molecular formula C20H20N2O3 B2958233 6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 922914-50-9](/img/structure/B2958233.png)

6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

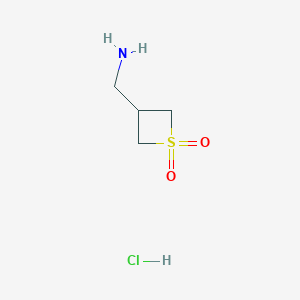

6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine and pyridazinone chemical classes. It is a potent hallucinogen that has been studied extensively for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Oxidase Activity and Antimicrobial Potential

The dimethoxyphenyl moiety, as in the case of 2,6-Dimethoxyphenol, has been investigated for its oxidase activity in various microbial blue multicopper proteins. These proteins, found in a range of microorganisms, exhibit oxidase activity that can be spectrophotometrically monitored through the oxidation of dimethoxyphenol. This activity suggests potential applications in understanding the multifunctionality of these proteins in microbial organisms (Solano et al., 2001).

Synthetic Chemistry and Drug Discovery

Research in synthetic chemistry has led to the development of novel pyridine and fused pyridine derivatives, starting from compounds structurally related to 6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one. These derivatives have shown promise in antimicrobial and antioxidant activities, hinting at potential therapeutic applications. Molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating their usefulness in drug discovery processes (Flefel et al., 2018).

Pharmacological Activities

A series of pyridazin-3-one derivatives were synthesized and evaluated for their pharmacological properties, including PDE4 inhibitory activities. Such studies are crucial for understanding the compound's mechanism of action and for the development of potential therapeutic agents targeting specific phosphodiesterase (PDE) enzymes. The research demonstrates the importance of structural modifications in enhancing pharmacological activity and selectivity (Van der Mey et al., 2001).

Herbicide Development

Research into pyridazinone herbicides has shown that derivatives of pyridazinone, like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon), inhibit the Hill reaction and photosynthesis in plants. These findings provide a basis for the development of herbicides with specific modes of action, which could lead to more effective and targeted agricultural chemicals (Hilton et al., 1969).

Tautomeric Studies

The stability and tautomeric transformations of pyridazinone derivatives have been explored through exhaustive methylation studies. These investigations are fundamental for understanding the chemical behavior of pyridazinone compounds, which is essential for their application in medicinal chemistry and drug design (Katrusiak & Katrusiak, 2004).

Propiedades

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-4-6-15(7-5-14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMAZXTXUDGNPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2958151.png)

![N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958156.png)

![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)

![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)

![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)

![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)